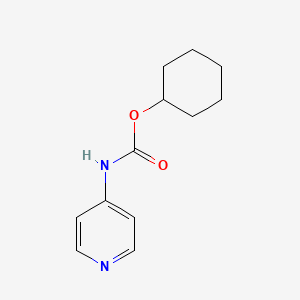
cyclohexyl N-pyridin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl N-pyridin-4-ylcarbamate is an organic compound with the molecular formula C12H16N2O2. It is a carbamate derivative, where the carbamate group is bonded to a cyclohexyl ring and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl N-pyridin-4-ylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with 4-pyridylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl N-pyridin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound alcohols.
Substitution: Formation of halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl N-pyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of cyclohexyl N-pyridin-4-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyl N-pyridin-3-ylcarbamate
- Cyclohexyl N-pyridin-2-ylcarbamate
- Cyclohexyl N-pyridin-4-ylcarbamate derivatives
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Eigenschaften
CAS-Nummer |
6393-14-2 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
cyclohexyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,13,14,15) |
InChI-Schlüssel |
BXXBFBQYNSTNNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


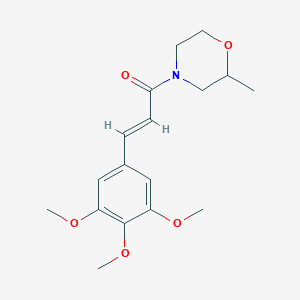
![N-[[5-(3-chloro-4-methyl-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14154570.png)
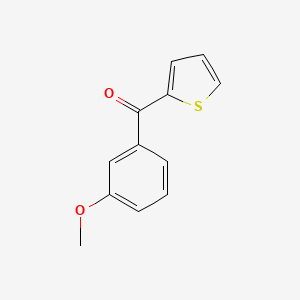
![N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B14154591.png)

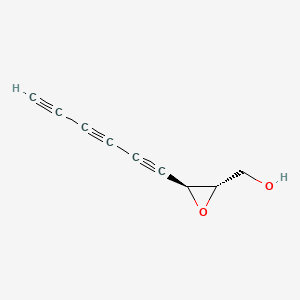
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B14154604.png)
![2-[4-[4-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]phenyl]sulfonylphenyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione](/img/structure/B14154612.png)
![2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14154615.png)
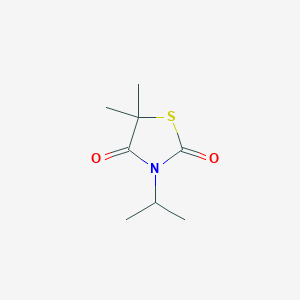

![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)
![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)

